molecular formula C17H24F3NO5S B1673320 HMR 1556 CAS No. 223749-45-9

HMR 1556

Cat. No.: B1673320
CAS No.: 223749-45-9
M. Wt: 411.4 g/mol
InChI Key: SRZRLJWUQFIZRH-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HMR 1556 is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chroman ring system substituted with a trifluorobutoxy group, a hydroxy group, and a methanesulfonamide group. Its stereochemistry is defined by the (3R,4S) configuration, which contributes to its specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HMR 1556 typically involves multiple steps, including the formation of the chroman ring, introduction of the trifluorobutoxy group, and subsequent functionalization to introduce the hydroxy and methanesulfonamide groups. The key steps in the synthesis may include:

    Formation of the Chroman Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluorobutoxy Group: This step may involve nucleophilic substitution reactions using trifluorobutyl halides.

    Functionalization: Introduction of the hydroxy group can be achieved through oxidation reactions, while the methanesulfonamide group can be introduced through sulfonylation reactions using methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

HMR 1556 can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The trifluorobutoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in biochemical studies.

    Medicine: The compound may have potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of HMR 1556 involves its interaction with specific molecular targets. The trifluorobutoxy group may enhance its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The hydroxy and methanesulfonamide groups may participate in hydrogen bonding and other interactions with proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-N-(3-hydroxy-2,2-dimethylchroman-4-yl)-N-methylmethanesulfonamide: Lacks the trifluorobutoxy group.

    (3R,4S)-N-(3-hydroxy-2,2-dimethyl-6-butoxy)chroman-4-yl)-N-methylmethanesulfonamide: Contains a butoxy group instead of a trifluorobutoxy group.

Uniqueness

The presence of the trifluorobutoxy group in HMR 1556 imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

N-[(3R,4S)-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-3,4-dihydrochromen-4-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3NO5S/c1-16(2)15(22)14(21(3)27(4,23)24)12-10-11(6-7-13(12)26-16)25-9-5-8-17(18,19)20/h6-7,10,14-15,22H,5,8-9H2,1-4H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZRLJWUQFIZRH-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801105017
Record name N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223749-46-0
Record name N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223749-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HMR 1556
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223749460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HMR-1556
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IF4R31066
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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